molecular formula C27H25N5O3S B11571385 methyl 4-{7-[(3,4-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(3,4-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11571385
M. Wt: 499.6 g/mol
InChI Key: LQCDLJMWPLLOKD-UHFFFAOYSA-N
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Description

METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 4-[7-[(3,4-dimethylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C27H25N5O3S/c1-16-9-14-21(15-17(16)2)28-25(33)23-22(18-10-12-20(13-11-18)26(34)35-3)31-32-24(29-30-27(32)36-23)19-7-5-4-6-8-19/h4-15,22-23,31H,1-3H3,(H,28,33)

InChI Key

LQCDLJMWPLLOKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of other complex organic molecules.

    Biology: The compound’s enzyme inhibitory properties make it valuable in studying enzyme functions and interactions.

    Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor functions. This interaction can result in various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

METHYL 4-{7-[(3,4-DIMETHYLPHENYL)CARBAMOYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL}BENZOATE is unique due to its specific structural features and pharmacological profile. Similar compounds include other triazolothiadiazines, such as:

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